
6-Hydroxyiminohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyiminohexanoic acid is a chemical compound with the molecular formula C6H11NO3. It is known for its role as a building block in various chemical syntheses and industrial applications. The compound is characterized by the presence of a hydroxyimino group attached to a hexanoic acid backbone, making it a versatile intermediate in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyiminohexanoic acid can be achieved through several methods. One common approach involves the oxidation of 6-aminohexanoic acid using suitable oxidizing agents. Another method includes the use of multi-enzyme cascade reactions, where enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase are employed to convert precursors into the desired product .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes. For instance, whole cells of Escherichia coli co-expressing specific enzymes can be used to produce the compound efficiently. This method is advantageous as it eliminates the need for external cofactors and reduces the accumulation of intermediates .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxyiminohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-oxohexanoic acid.
Reduction: Reduction reactions can convert it into 6-aminohexanoic acid.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Enzymatic catalysts such as Baeyer-Villiger monooxygenase are employed in biocatalytic processes.
Major Products Formed
6-Oxohexanoic Acid: Formed through oxidation.
6-Aminohexanoic Acid: Formed through reduction.
Various Substituted Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
6-Hydroxyiminohexanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of polymers and other complex molecules.
Biology: The compound is used in enzyme studies and metabolic pathway research.
Industry: It is utilized in the production of biodegradable polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Hydroxyiminohexanoic acid involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic processes, the compound acts as a substrate for enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase. These enzymes facilitate the conversion of the compound into various products through oxidation and reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
6-Aminohexanoic Acid: A derivative of hexanoic acid with an amino group.
6-Hydroxyhexanoic Acid: Similar in structure but lacks the hydroxyimino group.
Adipic Acid: A dicarboxylic acid used in the production of nylon and other polymers.
Uniqueness
6-Hydroxyiminohexanoic acid is unique due to the presence of the hydroxyimino group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Propiedades
Número CAS |
24552-57-6 |
|---|---|
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
6-hydroxyiminohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c8-6(9)4-2-1-3-5-7-10/h5,10H,1-4H2,(H,8,9) |
Clave InChI |
ZCEANQJUYPDYFM-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)O)CC=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


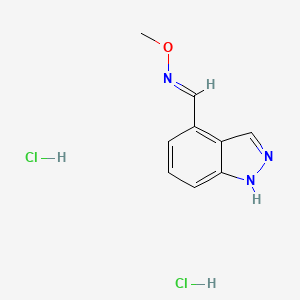
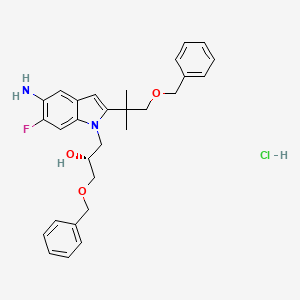
![N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B14117543.png)
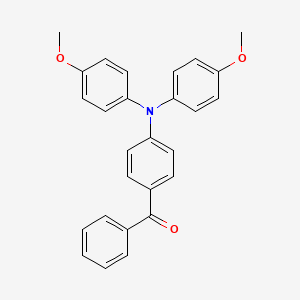
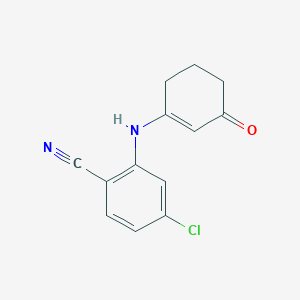
![2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B14117573.png)
![(NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14117578.png)

![2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole](/img/structure/B14117587.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117594.png)
![[2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate](/img/structure/B14117600.png)
![1-(2-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117610.png)
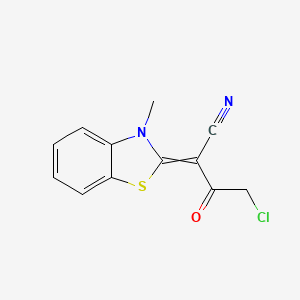
![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117618.png)
